Ethyl isoxazole-4-carboxylate

Description

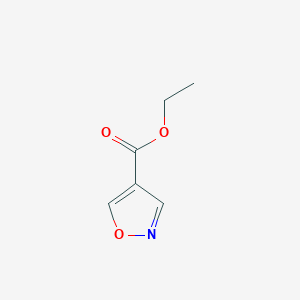

Ethyl isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name |

ethyl 1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBLIYQEFSVZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575301 | |

| Record name | Ethyl 1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80370-40-7 | |

| Record name | Ethyl 1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isoxazole-4-carboxylate can be synthesized through several methodsThis reaction typically employs copper (I) or ruthenium (II) as catalysts . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and mild reaction conditions to ensure high yields and regioselectivity. For instance, the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine, is a highly regioselective one-pot preparation method .

Chemical Reactions Analysis

Cyclization Reactions

The isoxazole ring formation often involves cyclization of precursors like ethyl acetoacetate derivatives. A key method includes:

Reaction with Hydroxylamine Derivatives

Ethyl acetoacetate reacts with hydroxylamine sulfate under basic conditions (e.g., sodium acetate) to form ethyl isoxazole-4-carboxylates. For example:

-

Ethyl-5-methylisoxazole-4-carboxylate synthesis involves hydroxylamine sulfate and ethyl ethoxymethyleneacetoacetic ester at −5°C, achieving 85% yield after purification .

| Precursor | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl ethoxymethyleneacetoacetic ester | Hydroxylamine sulfate, Na acetate, −5°C | Ethyl-5-methylisoxazole-4-carboxylate | 85% |

Regioselectivity Challenges

Cyclization may produce isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) due to competing nucleophilic attacks on ethoxymethylene or carbonyl carbons .

Substitution Reactions

The isoxazole ring and substituents undergo nucleophilic and electrophilic substitutions:

Electrophilic Aromatic Substitution

-

The phenyl ring in derivatives like ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate undergoes halogenation or nitration at the meta position due to fluorine's electron-withdrawing effect.

Nucleophilic Substitution

-

Hydroxylamine functionalization: Ethoxycarbonyl formonitrile oxide reacts with dipolarophiles to yield hydroxylamine-substituted isoxazoles .

Oxidation and Reduction

The ester group and aromatic substituents participate in redox reactions:

Oxidation

-

The ester group oxidizes to carboxylic acids using strong oxidizing agents (e.g., KMnO₄).

-

Example : Ethyl 5-(p-tolyl)isoxazole-4-carboxylate → 5-(p-tolyl)isoxazole-4-carboxylic acid.

Reduction

-

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the ester to a primary alcohol.

Ring-Opening and Rearrangement

Under catalytic conditions, isoxazole rings undergo non-decarboxylative rearrangements:

Ruthenium-Catalyzed Rearrangement

-

4-(2-Hydroxyalkylidenyl)isoxazol-5-ones rearrange to isoxazole-4-carboxylic acids via Ru-nitrenoid intermediates (Fig. 1) .

-

Conditions : [RuCl₂(p-cymene)]₂ catalyst in MeCN at 70°C or DMSO at 120°C .

Functionalization via Lithiation

Directed Metalation

-

Ethyl 3-phenyl-5-methoxyisoxazole-4-carboxylate undergoes lithiation at the 5-position using n-butyllithium, followed by carboxylation with CO₂ to yield 5-substituted carboxylic acids (Scheme 1) .

Key Mechanistic Insights

-

Temperature Control : Low temperatures (−5°C to 10°C) enhance regioselectivity during cyclization by favoring nucleophilic attack on ethoxymethylene carbons .

-

Catalytic Pathways : Ru-catalyzed rearrangements avoid decarboxylation through intramolecular H-bond stabilization .

-

Steric Effects : Bulky substituents (e.g., trifluoromethyl) direct electrophilic substitutions to specific ring positions.

Scientific Research Applications

Medicinal Chemistry

Ethyl isoxazole-4-carboxylate has been investigated for its potential therapeutic properties across several domains:

- Anti-inflammatory Activity : Studies indicate that this compound can inhibit key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. For example, it has been shown to significantly lower TNF-alpha and IL-6 levels in activated macrophages.

- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

- Antimicrobial Effects : Preliminary investigations suggest moderate antibacterial activity against pathogens such as Staphylococcus aureus, with an IC50 value of 20 µM.

Enzyme Inhibition Studies

The compound is also employed in studies focusing on enzyme inhibitors and receptor agonists. Its derivatives have shown promise as histone deacetylase (HDAC) inhibitors, which are pivotal in cancer therapy due to their role in regulating gene expression associated with cell cycle and apoptosis .

Industrial Applications

In the industrial sector, this compound plays a role in the development of new materials, including polymers and advanced composites. Its unique chemical structure allows for modifications that enhance material properties, making it valuable for applications in coatings and plastics.

Data Tables

The following table summarizes key findings from various research efforts regarding the biological activities of this compound:

| Study | Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |

|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha | 12.5 | Human fibroblasts |

| Anticancer | Induction of apoptosis | 15.0 | MCF-7 breast cancer cells |

| Antimicrobial | Activity against bacteria | 20.0 | Staphylococcus aureus |

Anti-inflammatory Effects

A study showed that treatment with this compound led to significant reductions in inflammatory markers in activated macrophages, indicating its potential use as an anti-inflammatory agent.

Anticancer Activity

In another investigation, this compound was tested on MCF-7 breast cancer cells, where it effectively reduced cell viability and induced apoptosis, highlighting its therapeutic potential against cancer.

Antimicrobial Properties

Preliminary screening revealed that this compound exhibited moderate antibacterial activity against common pathogens, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as an agonist for specific receptors. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Ethyl isoxazole-4-carboxylate can be compared with other similar compounds, such as:

Isoxazole: The parent compound with a similar five-membered ring structure.

Oxazole: An analog with the nitrogen atom in position 3 instead of 2.

Furan: An analog without the nitrogen atom.

Pyrrole: An analog without the oxygen atom.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity, which make it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl isoxazole-4-carboxylate is a notable compound within the isoxazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its isoxazole ring, which imparts unique chemical properties that facilitate interactions with various biological targets. Isoxazoles are known to modulate biological processes by binding to enzymes, receptors, and proteins involved in critical pathways such as inflammation and cancer progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Isoxazole derivatives have been shown to inhibit enzymes linked to inflammatory responses and cancer cell proliferation. For instance, some compounds within this class act as inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial in cell cycle regulation and epigenetic modifications .

- Antiviral Activity : Recent studies have indicated that derivatives of isoxazole-4-carboxylic acid exhibit potent antiviral effects against influenza viruses. For example, a series of synthesized piperidyl derivatives demonstrated enhanced antiviral activity compared to standard treatments, showcasing the potential for developing new antiviral agents based on the isoxazole framework .

Table 1: Biological Activities of this compound Derivatives

Case Studies

- Histone Deacetylase Inhibitors : A study investigating various isoxazole derivatives found that certain compounds exhibited significant HDAC inhibitory activity, which is crucial for their potential as anticancer agents. The most effective compounds showed IC50 values ranging from 10 to 70 μM against different HDAC isoforms, indicating their potency in modulating gene expression linked to cancer progression .

- Antiviral Activity Against Influenza : In a recent evaluation of anti-influenza agents, several newly synthesized isoxazol-4-carboxa piperidyl derivatives were tested for their efficacy against the H1N1 influenza virus. Compounds 1a, 1b, and 1c demonstrated superior antiviral activity compared to the standard drug ribavirin, with EC50 values significantly lower than those of existing treatments .

Comparative Analysis with Similar Compounds

This compound can be compared with other derivatives in the isoxazole family:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 5-Methylisoxazole-4-carboxylate | Methyl group at C5 | Similar enzyme inhibition properties |

| Isoxazole-4-carboxylic acid | Lacks ethyl ester | Different reactivity; less bioactivity |

| 3,5-Dimethylisoxazole-4-carboxylate | Two methyl groups | Altered chemical properties; varied activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.